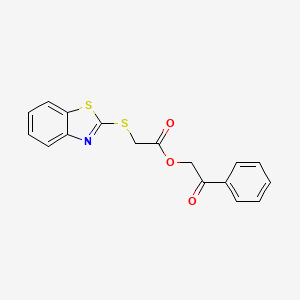![molecular formula C20H19NO4 B5889666 methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DMACI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMACI is a synthetic compound that belongs to the class of indole derivatives. It has been studied extensively for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is also stable under various experimental conditions, making it a suitable candidate for in vitro and in vivo studies. However, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate. One area of research is the development of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate derivatives with improved pharmacological properties is an area of active research.
Méthodes De Synthèse
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 2,5-dimethylphenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-9-14(2)18(10-13)25-12-19(22)21-11-16(20(23)24-3)15-6-4-5-7-17(15)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMOVSURZNIATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)



![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5889659.png)


![methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5889672.png)
